molecular formula C15H19N3O3S B2440478 N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide CAS No. 895805-31-9

N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide

Cat. No.: B2440478
CAS No.: 895805-31-9
M. Wt: 321.4
InChI Key: SNKDVNBPZDQXFR-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that includes a pyridazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential antibacterial properties and its ability to inhibit certain enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Preparation Methods

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide involves several steps. One common synthetic route includes the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with propane-1-sulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted derivatives .

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide can be compared with other sulfonamide compounds such as:

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different chemical structure.

    Sulfadiazine: A sulfonamide with a pyrimidine ring instead of a pyridazine ring, used to treat bacterial infections.

    Sulfapyridine: A sulfonamide with a pyridine ring, used in the treatment of dermatitis herpetiformis.

The uniqueness of this compound lies in its specific structure, which includes a pyridazine ring and an ethoxy group, potentially offering different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides .

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-3-10-22(19,20)18-13-7-5-6-12(11-13)14-8-9-15(17-16-14)21-4-2/h5-9,11,18H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKDVNBPZDQXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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